3-(3-Cyanophenyl)-5-hydroxybenzoic acid
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Overview
Description
“3-Cyanophenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s also used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
Synthesis Analysis
The synthesis of “3-Cyanophenylboronic acid” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . It can be used to synthesize 3-Cyano aryl/heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .
Molecular Structure Analysis
The molecular formula for “3-Cyanophenylboronic acid” is C7H6BNO2 . For “3-cyanophenylacetic acid”, the molecular formula is C9H7NO2 .
Chemical Reactions Analysis
“3-Cyanophenylboronic acid” can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-cyanophenylacetic acid” include a density of 1.26g/cm3, a boiling point of 342.1ºC at 760mmHg, and a melting point of 113-117ºC (lit.) .
Scientific Research Applications
Organic Chemistry
- Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
- Method of Application : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
- Results : An extensive optimisation regime of SM coupling conditions for the use of organotrifluoroborates has been undertaken . Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .
Biological Screening
- Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” is used in the synthesis of organotin (IV) carboxylates . These compounds have been studied due to their biocidal, pharmaceutical and catalytic properties .
- Method of Application : A series of six organotin (IV) carboxylates were synthesized and characterized by elemental analysis, FT-IR and NMR . The complex was also analyzed by single crystal X-ray analysis which showed distorted trigonal bipyramidal geometry with polymeric bridging behavior .
- Results : The complexes synthesized were tested for their antibacterial, antifungal, cytotoxicity and catalytic activities . The results showed significant activity with few exceptions . The catalytic activity of complexes was assessed in transesterification reaction of Brassica campestris oil (triglycerides) to produce biodiesel (fatty acid methyl esters) . The results showed that triorganotin (IV) complexes exhibited good catalytic activity than their di-analogues .
Synthesis of Piperidine-based MCH R1 Antagonists
- Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
- Results : The results or outcomes obtained from this application are not specified in the source .
Preparation of 4-Aryl-1,8-naphthyridin-2(1H)-ones
- Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .
- Results : The results or outcomes obtained from this application are not specified in the source .
Synthesis of Biaryl-based Phenylalanine Amino Acid Analogs
- Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” can be used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs .
- Results : The results or outcomes obtained from this application are not specified in the source .
Preparation of Phenylimidazole-based Ir (III) Complexes
Safety And Hazards
properties
IUPAC Name |
3-(3-cyanophenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(16)6-11/h1-7,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZVOMJDXIGJQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688785 |
Source
|
Record name | 3'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-5-hydroxybenzoic acid | |
CAS RN |
1258637-09-0 |
Source
|
Record name | 3'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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